molecular formula C11H22N4O2 B2948398 [(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester CAS No. 142554-61-8

[(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester

Cat. No. B2948398
CAS RN: 142554-61-8
M. Wt: 242.323
InChI Key: IPDNKMDGEZFIKS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester” is a carbamate ester. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms .


Synthesis Analysis

Carbamate esters are typically synthesized through the reaction of alcohols with isocyanates. The reaction is usually catalyzed by a tertiary amine and proceeds via nucleophilic attack of the alcohol on the isocyanate .


Molecular Structure Analysis

The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) on the same carbon atom, forming a functional group called a urethane. The presence of the ester group (R-O-CO-) and the azide group (-N3) in the compound you mentioned would add complexity to the molecular structure .


Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis, alcoholysis, and rearrangement reactions. The presence of the azide group could potentially allow for click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on the specific structure of the compound. Generally, they are stable compounds but can be hydrolyzed under acidic or alkaline conditions .

Safety and Hazards

Carbamates are often used as pesticides and can be toxic if ingested or absorbed through the skin. They can also be irritating to the eyes and respiratory tract. The specific safety and hazards of the compound you mentioned would depend on its exact structure and properties .

Future Directions

The study of carbamates and related compounds is an active area of research in organic chemistry. Potential future directions could include the development of new synthetic methods, the study of their biological activity, and their use in the synthesis of complex organic molecules .

properties

IUPAC Name

tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O2/c1-8(2)6-9(7-13-15-12)14-10(16)17-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDNKMDGEZFIKS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN=[N+]=[N-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.